![molecular formula C24H46O4 B167168 Diisononyl adipate CAS No. 33703-08-1](/img/structure/B167168.png)
Diisononyl adipate
Overview
Description
Diisononyl adipate (DINA) is a clear liquid that has multiple uses in cosmetics and other industries . It helps to make products smoother and more flexible (plasticizer), it moisturizes and softens the skin (skin conditioning - emollient), and it also dissolves other substances (solvent) .
Synthesis Analysis
DINA is synthesized from adipic acid and isononyl alcohol in a solvent-free system via immobilized lipase-catalyzed esterification . The process involves the esterification of branched isononyl alcohols with adipic acid in the presence of a catalyst .Molecular Structure Analysis
The molecular formula of DINA is C24H46O4 . It is an ester, which is a compound formed by the reaction between an acid and an alcohol with the elimination of a molecule of water.Chemical Reactions Analysis
As an ester, DINA reacts with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
DINA is a stable, colorless liquid . It is insoluble in water but soluble in ethanol and ethyl ether . It is flammable and can cause irritation to the skin, eye, and respiratory system .Scientific Research Applications
1. Plasticizer in PVC Products
- Diisononyl adipate (DINA) is a plasticizer used in PVC products, serving as an alternative to restricted phthalate plasticizers. It shows significant migration from PVC films into various types of food, especially those cooked with oil. The study of its migration and decomposition in food contexts highlights its application in food packaging materials and the related health and safety considerations (Hirayama et al., 1991).
2. Use in Esterification Processes
- DINA is synthesized through a solvent-free system using immobilized lipase-catalyzed esterification, demonstrating an environmentally friendly method for its production. This approach is significant for industrial applications, particularly in the creation of plasticizers with lower environmental impact (Lee et al., 2019).
3. Assessment of Human Exposure
- Research into the human metabolism and excretion of DINA after oral intake helps in understanding human exposure levels and risks. Such studies are crucial for risk assessment, especially in populations with potentially higher DINA exposure (Gotthardt et al., 2021).
4. Evaluation of Physical Properties
- Studies on the density, kinematic viscosity, and refractive index of DINA contribute to a better understanding of its physical properties, essential for its applications in various industries, particularly in manufacturing and quality control processes (Lorenzi et al., 1998).
5. Effects on Lipid Metabolism
- Investigations into the effects of DINA on lipid metabolism and differentiation in preadipocytes provide insights into its potential health impacts. Understanding the molecular and cellular mechanisms of DINA action is crucial for evaluating its safety in consumer products (Zhang et al., 2019).
6. Impact on Endocrine and Reproductive Systems
- Studies on the toxic effects of DINA on experimental animals, particularly focusing on its impacts on the endocrine and reproductive systems, contribute to the understanding of its potential health risks. These insights are critical for regulatory purposes and ensuring public health safety (Hrynchak & Sychik, 2020).
7. Assessment in Military and Aerospace Applications
- Research on the use of DINA as an inert plasticizer in plastic bonded explosives (PBX) informs its potential applications in the military and aerospace sectors. Understanding its impact on the mechanical, thermal, and sensitivity properties of PBX is vital for developing safer and more effective explosive materials (Yilmaz et al., 2014).
Safety and Hazards
Exposure to DINA can cause irritation of eyes, nose, and throat . It is also flammable, and harmful products of combustion are CO, CO2, and so on . Ingestion of the substance may be harmful .
Relevant Papers Several papers have been published on DINA. One study focused on the synthesis of DINA from adipic acid and isononyl alcohol in a solvent-free system . Another study provided the first data on human DINA metabolism and excretion .
Mechanism of Action
Target of Action
Diisononyl adipate (DINA) is a type of ester . Esters are known to react with acids, liberating heat along with alcohols and acids . .
Mode of Action
As an ester, DINA can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Biochemical Pathways
It is known that esters, in general, can participate in various biochemical reactions, particularly those involving acids .
Pharmacokinetics
A study on human dina metabolism and excretion showed that dina is metabolized and excreted in urine . More research is needed to fully understand the pharmacokinetics of DINA.
Result of Action
Exposure to dina can cause irritation of eyes, nose, and throat .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DINA. For instance, under strong acid or strong alkali conditions, DINA can easily hydrolyze . Moreover, DINA is a colorless liquid with low water solubility and high flash and boiling points, thus presenting reduced flammability hazard relative to other organic compounds .
properties
IUPAC Name |
bis(7-methyloctyl) hexanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O4/c1-21(2)15-9-5-7-13-19-27-23(25)17-11-12-18-24(26)28-20-14-8-6-10-16-22(3)4/h21-22H,5-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWLCKHHUFBVGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)CCCCC(=O)OCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4 | |
Record name | DIISONONYL ADIPATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24044 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860489 | |
Record name | Bis(7-methyloctyl) adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisononyl adipate is a colorless liquid. (USCG, 1999), Liquid; Pellets or Large Crystals | |
Record name | DIISONONYL ADIPATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24044 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hexanedioic acid, 1,6-diisononyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
33703-08-1, 928716-02-3 | |
Record name | DIISONONYL ADIPATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/24044 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diisononyl adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033703081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, 1,6-diisononyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(7-methyloctyl) adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisononyl adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISONONYL ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMQ5JF4857 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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